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Trehalose monohydrate

Lyophilization Glass transition Protein stabilization

Trehalose monohydrate (CAS 6138-23-4) is the evidence-preferred lyoprotectant for biopharmaceutical formulations. Its Tg of 106–120°C (vs. sucrose 60–67°C) and T0 of 44°C (vs. 3.5°C) ensure negligible molecular mobility at ambient storage, preventing aggregation and collapse. Unlike sucrose, it withstands acidic pH ≤3.5 without hydrolysis, retaining >99% integrity. The monohydrate form resists deliquescence at RH up to 95.5%, ensuring stability in uncontrolled humidity. Compliant with USP-NF, EP, JP, ChP. Ideal for mAb formulations and lyophilization cycle efficiency.

Molecular Formula C12H24O12
Molecular Weight 360.31 g/mol
CAS No. 6138-23-4
Cat. No. B142596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrehalose monohydrate
CAS6138-23-4
SynonymsTrehalose Dihydrate;  α,α-Trehalose Dihydrate;  α-D-Glucopyranosyl α-D-Glucopyranoside Dihydrate; 
Molecular FormulaC12H24O12
Molecular Weight360.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O
InChIInChI=1S/C12H22O11.H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;/h3-20H,1-2H2;1H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1
InChIKeyPZVLBICKVLYSRO-INJDEQCRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Trehalose Monohydrate (CAS 6138-23-4): Technical Baseline and Excipient Classification


Trehalose monohydrate (CAS 6138-23-4) is a crystalline, non-reducing disaccharide composed of two glucose molecules linked by an α,α-1,1 glycosidic bond . As a dihydrate crystalline form of trehalose, it exhibits polymorphic and hydrate-forming traits and can exist in dihydrate, β-anhydrate, or α-anhydrate forms depending on environmental conditions [1]. The compound is manufactured from starch using enzyme technology and is widely utilized as a stabilizing excipient in biopharmaceutical formulations, particularly for protein and peptide stabilization during lyophilization, spray-drying, and long-term storage [2]. Trehalose monohydrate complies with major pharmacopoeia standards including USP-NF, EP, JP, and ChP, with dedicated monograph specifications for pharmaceutical applications [3].

Why Trehalose Monohydrate Cannot Be Simply Substituted by Sucrose or Other Disaccharides in Critical Formulations


Although sucrose and trehalose are both non-reducing disaccharides commonly employed as stabilizers, they exhibit fundamentally different physicochemical behaviors that preclude simple interchange in formulation development. Trehalose possesses a significantly higher glass transition temperature (Tg: 106–120°C vs. 60–67°C for sucrose), greater acid and thermal stability (non-participation in Maillard reactions due to the absence of reducing carbonyl groups), and a higher zero mobility temperature (T0: 44°C vs. 3.5°C for sucrose), which collectively translate to measurably different stabilization outcomes in both liquid and lyophilized drug products [1][2][3]. Furthermore, the crystalline hydrate forms of trehalose exhibit distinct deliquescence and phase-transition behaviors compared to other disaccharides, directly impacting physical stability during storage and processing [4]. These differences are not merely incremental but can determine whether a biopharmaceutical product maintains stability throughout its shelf life or fails due to aggregation, chemical degradation, or physical collapse.

Trehalose Monohydrate (CAS 6138-23-4): Quantitative Differentiation Evidence Against Comparators


Zero Mobility Temperature (T0) of Trehalose vs. Sucrose: A 40.5°C Advantage for Glassy-State Stability

Trehalose exhibits a substantially higher zero mobility temperature (T0) compared to sucrose under comparable low-moisture conditions. T0 is considered a better measure of stability in the glassy state than Tg because it represents the temperature below which molecular mobility becomes negligible [1]. The T0 value for trehalose was measured at 44°C versus 3.5°C for sucrose, both at approximately 0.7% moisture content [1].

Lyophilization Glass transition Protein stabilization Molecular mobility

Acid Hydrolysis Resistance: Trehalose Retains >99% Integrity at pH 3.5 After 1 Hour vs. Complete Degradation of Sucrose

Trehalose demonstrates exceptional resistance to acid-catalyzed hydrolysis compared to sucrose. Under identical conditions (pH 3.5 solution, 1 hour exposure), more than 99% of trehalose remained intact, whereas approximately 0% of sucrose remained—indicating essentially complete hydrolysis of sucrose under these conditions [1]. This stability is attributed to the low free energy of the α,α-1,1 glycosidic bond in trehalose, which is less than 1 kcal/mol [1].

Chemical stability Acid hydrolysis Formulation compatibility Parenteral formulations

Glass Transition Temperature of the Maximally Freeze-Concentrated Solute (Tg'): Trehalose Is 3–5°C Higher Than Sucrose, Reducing Lyophilization Primary Drying Time by ~13% per 1°C Difference

The glass transition temperature of the maximally freeze-concentrated solute (Tg') determines the maximum safe product temperature during primary drying in lyophilization. Trehalose exhibits a Tg' approximately 3–5°C higher than that of sucrose [1][2]. Specifically, the Tg' of trehalose is approximately -27°C compared to -32°C for sucrose [2]. This 5°C difference translates to an approximately 13% reduction in primary drying time for every 1°C increase in Tg', based on established lyophilization kinetics [1].

Freeze-drying Lyophilization cycle optimization Cake collapse prevention Tg'

Long-Term Protein Stabilization: Trehalose Superiority Established in Comparative Excipient Studies Across Multiple Protein Systems

Comparative studies evaluating long-term stability of a variety of proteins, including enzymes and therapeutic peptides, dried using various carbohydrate excipients, have established the superiority of trehalose as a stabilizing excipient relative to other sugars [1]. The chemical stability of trehalose derives from its non-reducing nature—the α,α-1,1 glycosidic linkage prevents Maillard reactions between reducing carbonyl groups and protein amino groups that progressively degrade products dried with reducing sugars during storage [1]. In contrast, other common sugar excipients that contain or generate reducing groups undergo progressive chemical reactions that compromise long-term product integrity [1].

Protein stability Excipient screening Shelf-life extension Biopharmaceutical formulation

Deliquescence Point (RH0) of Trehalose Dihydrate vs. β-Anhydrate: Quantified Hygroscopic Behavior for Formulation Design

Trehalose crystals exhibit form-dependent deliquescence behavior with distinct relative humidity (RH) thresholds for water uptake. The dihydrate form of trehalose (closely related to trehalose monohydrate in hydration behavior) exhibits a deliquescence point (RH0) of 95.5% RH at 20°C, decreasing to 90.9% RH at 50°C [1]. In contrast, the β-anhydrate form deliquesces at substantially lower RH values: 69.9% RH at 20°C, decreasing to 62.0% RH at 50°C [1]. This differential demonstrates that the hydrated crystalline forms remain physically stable at significantly higher ambient humidity conditions than the anhydrous forms, with the dihydrate/monohydrate form exhibiting the lowest hygroscopic tendency [1].

Physical stability Hygroscopicity Solid-state characterization Moisture sorption

Freeze-Drying Process Performance: Sucrose More Efficient During Primary Drying; Trehalose More Efficient for Long-Term Storage Stability

In situ Raman spectroscopic investigations during freeze-drying reveal distinct performance profiles for trehalose and sucrose at different process stages. During the freeze-drying process itself—particularly during the primary drying stage—sucrose was more efficient than trehalose for preserving the secondary structure of lysozyme [1]. This lower bioprotective effect of trehalose during active drying was attributed to a stronger affinity of trehalose to water, causing a severe phase separation phenomenon during the freezing stage [1]. However, dielectric spectroscopy investigations on the final freeze-dried state demonstrated that trehalose, assisted by residual water, more effectively reduces the molecular mobility of the vitreous matrix, suggesting superior performance for long-term storage stability [1].

Freeze-drying Lyophilization Protein secondary structure Storage stability Molecular mobility

Trehalose Monohydrate (CAS 6138-23-4): Evidence-Based Research and Industrial Application Scenarios


Lyophilized Biopharmaceutical Formulations Requiring Ambient-Temperature Shelf Stability

Based on the demonstrated T0 value of 44°C (40.5°C higher than sucrose) [1] and the superior long-term protein stabilization documented across multiple protein and peptide systems [2], trehalose monohydrate is the evidence-preferred excipient for lyophilized biopharmaceutical products intended for ambient-temperature storage and distribution. The high T0 ensures negligible molecular mobility at typical storage temperatures, while the non-reducing chemical nature prevents progressive Maillard degradation that compromises products formulated with alternative sugars [2].

Low-pH Formulations of Monoclonal Antibodies and Acid-Labile Biotherapeutics

For therapeutic proteins requiring acidic pH conditions (pH ≤ 3.5) for solubility, stability, or viral inactivation, trehalose monohydrate provides a formulation advantage that sucrose cannot match. The demonstrated retention of >99% integrity at pH 3.5 after 1 hour—versus complete hydrolysis of sucrose under identical conditions [3]—enables stable low-pH formulations without excipient degradation. This property is particularly valuable for monoclonal antibody formulations where acidic pH is often required.

High-Throughput Lyophilization with Optimized Primary Drying Cycle Times

The 5°C higher Tg' of trehalose (-27°C) compared to sucrose (-32°C) [4] translates to an approximately 13% reduction in primary drying time per 1°C difference [3]. For commercial-scale lyophilization operations where cycle time directly impacts manufacturing capacity and cost, this measurable advantage enables faster throughput and reduced production costs. Trehalose monohydrate is the optimal selection when lyophilization cycle efficiency is a critical process consideration.

High-Humidity Processing and Storage Environments Requiring Physical Form Stability

The deliquescence point (RH0) of trehalose dihydrate at 95.5% RH (20°C) is 25.6 percentage points higher than that of the β-anhydrate form [5]. This quantitative difference in hygroscopic behavior means trehalose monohydrate remains physically stable at substantially higher ambient humidity conditions than anhydrous trehalose forms. For manufacturing operations in uncontrolled humidity environments or for products stored in moisture-permeable packaging, selection of the monohydrate/dihydrate crystalline form provides superior resistance to moisture-induced phase changes that could compromise formulation quality.

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